N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Description
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
Research by Selvakumar et al. (2018) demonstrated the synthesis of morpholine substituted sulfonamide and urea derivatives of tetrahydroquinazolin-6-yl, one of which showed three-fold higher antiviral activity against an avian paramyxovirus (AMPV-1) than the commercial antiviral drug Ribavirin (Selvakumar, Gujjar, Subbiah, & Elango, 2018).
Biological Active Sulfonamide Hybrids
Ghomashi et al. (2022) reviewed recent advances in two-component sulfonamide hybrids containing various pharmacologically active scaffolds, including tetrazole, pyrazole, and quinazoline. These compounds exhibit a wide range of activities, such as antibacterial, anti-carbonic anhydrase, and antitumor effects (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Quinazoline Antifolate Thymidylate Synthase Inhibitors
Marsham et al. (1989) discussed the synthesis of N10-propargylquinazoline antifolates, highlighting the potential of these compounds as antitumor agents due to their activity against thymidylate synthase (TS) and cytotoxicity in L1210 cell culture (Marsham, Chambers, Hayter, Hughes, Jackman, O'Connor, Bishop, & Calvert, 1989).
Triazolinone Biphenylsulfonamide Derivatives as Angiotensin II Antagonists
Ashton et al. (1994) developed triazolinone biphenylsulfonamide derivatives, evaluating them as angiotensin II antagonists with potent AT1 receptor affinity. These findings suggest potential applications in treating hypertension and related cardiovascular diseases (Ashton, Chang, Flanagan, Hutchins, Naylor, Chakravarty, Patchett, Greenlee, Chen, & Faust, 1994).
Sulfonamide-Trapping Reactions of Thermally Generated Benzynes
Wang, Zheng, and Hoye (2018) reported on the reactions of tethered, tertiary sulfonamides with thermally generated benzynes, leading to the formation of saturated heterocycles such as tetrahydroquinolines. This study provides insights into novel synthetic pathways for creating compounds with potential pharmaceutical applications (Wang, Zheng, & Hoye, 2018).
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-22(2)18-19-11-12-9-13(3-5-15(12)20-18)21-27(23,24)14-4-6-16-17(10-14)26-8-7-25-16/h4,6,10-11,13,21H,3,5,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQXMYNFXCHQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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